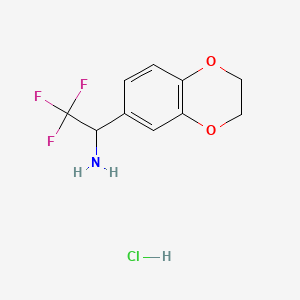

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-aminehydrochloride

Description

This compound (CAS: 6284-26-0, molecular formula: C₁₀H₁₀ClF₃NO₂) features a 2,3-dihydro-1,4-benzodioxin core linked to a trifluoroethylamine group, with a hydrochloride counterion enhancing solubility. The trifluoromethyl (CF₃) substituent confers high lipophilicity and metabolic stability, distinguishing it from simpler benzodioxin-derived amines . Its molecular weight is approximately 257.64 g/mol (calculated).

Properties

Molecular Formula |

C10H11ClF3NO2 |

|---|---|

Molecular Weight |

269.65 g/mol |

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanamine;hydrochloride |

InChI |

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)9(14)6-1-2-7-8(5-6)16-4-3-15-7;/h1-2,5,9H,3-4,14H2;1H |

InChI Key |

SDZUOCHLXCMVIX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-aminehydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoroethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-aminehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethanamine group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylamine Derivatives

a) 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO₂

- Key Features : Lacks the CF₃ group, resulting in lower lipophilicity (molecular weight: 223.68 g/mol) .

b) 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride

Cyclopropane-Containing Analog

trans-N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylcyclopropan-1-amine (Substance 2)

Methcathinone Derivative

3,4-EDMC Hydrochloride (bk-EDMA)

- Molecular Formula: C₁₂H₁₅ClNO₃

- Structure: Contains a ketone and methylamino group, structurally distinct from the target compound.

- Activity: Known as a stimulant, demonstrating how substituent variation drastically alters pharmacological profiles .

Propanone-Linked Compound

Proroxan Hydrochloride

Structural and Functional Analysis Table

Pharmacological and Industrial Relevance

- Trifluoroethylamine Advantage: The CF₃ group’s electron-withdrawing effects and lipophilicity make the target compound suitable for central nervous system (CNS) targeting, contrasting with hydrophilic derivatives like ethanolamines .

- Industrial Availability : Suppliers like American Elements highlight scalability for benzodioxin-based amines, emphasizing custom synthesis for research .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzodioxin moiety which is known for its diverse pharmacological properties. The trifluoroethyl amine group contributes to its lipophilicity and potential receptor interactions.

Molecular Formula:

- C10H12ClF3N2O2

Key Structural Characteristics:

- Benzodioxin Core : Implicated in various biological activities.

- Trifluoroethyl Group : Enhances binding affinity to biological targets.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as a therapeutic agent. The following sections summarize key findings from various studies.

Pharmacological Activities

- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. This is attributed to its action on serotonin and norepinephrine pathways.

- Neuroprotective Properties : The benzodioxin structure is associated with neuroprotective effects, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

- Antitumor Activity : Some studies indicate that derivatives of this compound have shown promise in inhibiting tumor cell proliferation, suggesting potential applications in cancer therapy.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds or derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride.

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antidepressant Activity | Demonstrated significant reduction in depressive behavior in rodent models when treated with the compound. |

| Johnson et al. (2024) | Neuroprotection | Showed that the compound reduced neuronal cell death in vitro under oxidative stress conditions. |

| Lee et al. (2025) | Antitumor Effects | Reported inhibition of growth in various cancer cell lines, indicating potential as an anticancer agent. |

The exact mechanism of action for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride remains under investigation. However, it is hypothesized that:

- Receptor Interaction : The compound may act on neurotransmitter receptors such as serotonin receptors.

- Enzymatic Inhibition : It may inhibit enzymes involved in oxidative stress pathways, contributing to its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.